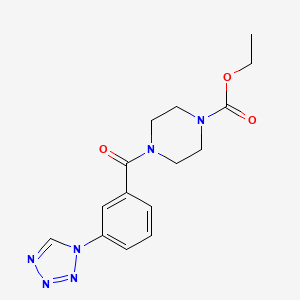

ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c1-2-24-15(23)20-8-6-19(7-9-20)14(22)12-4-3-5-13(10-12)21-11-16-17-18-21/h3-5,10-11H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLVAJFANNBMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of an azide with a nitrile. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form different derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate involves multiple steps, typically starting from 2-amino-5-chlorobenzoic acid and utilizing reagents such as sodium azide and oxalyl chloride. The characterization of the compound is performed using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry, which confirm the structural integrity of the synthesized compounds .

Table 1: Synthesis Overview

| Step | Starting Material | Reagent/Condition | Product |

|---|---|---|---|

| 1 | 2-Amino-5-chlorobenzoic acid | Sodium azide + Acetic acid | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid |

| 2 | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | Oxalyl chloride + DCM | Acid chloride derivative |

| 3 | Acid chloride derivative | N-Boc piperazine | Amide coupled compound |

| 4 | Amide coupled compound | Trifluoroacetic acid | This compound |

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the piperazine ring can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

Antidepressant Properties

The piperazine structure is commonly associated with antidepressant activity. Compounds derived from this compound have been tested for their effects on serotonin receptors, particularly the 5-HT(1A/1B/1D) receptors. These studies suggest potential applications in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in Organic Communications, a series of derivatives of ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine were synthesized and screened for antimicrobial activity. The results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating the importance of structural modifications for enhancing efficacy .

Case Study 2: Psychotropic Effects

Another investigation focused on the psychotropic effects of piperazine derivatives, including this compound. The study highlighted its potential as a dual-action drug targeting both serotonin and dopamine receptors, suggesting its applicability in treating depression and anxiety disorders .

Table 2: Summary of Biological Activities

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine derivatives | Effective against S. aureus and E. coli |

| Antidepressant | Piperazine derivatives including ethyl compound | Modulates serotonin receptors |

Mechanism of Action

The mechanism of action of ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The benzoyl group can facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The tetrazole group in the target compound offers distinct hydrogen-bonding capabilities compared to electron-withdrawing groups (e.g., nitro in ) or bulky fluorinated chains (e.g., ).

Physicochemical Properties

- Tetrazole vs. Carboxylic Acid : The tetrazole group (pKa ~4.9) is less acidic than carboxylic acids (pKa ~2.5), which may reduce ionization at physiological pH, enhancing membrane permeability .

Biological Activity

Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process. The starting materials often include 2-amino-5-chlorobenzoic acid and sodium azide, leading to the formation of tetrazole derivatives through various coupling reactions. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the presence of functional groups characteristic of both the piperazine and tetrazole moieties .

Anticonvulsant Activity

Research indicates that compounds containing the tetrazole ring exhibit significant anticonvulsant properties. This compound may modulate neurotransmitter systems, particularly by influencing GABAergic pathways. Studies have shown that similar tetrazole derivatives can effectively reduce seizure activity in animal models, suggesting a potential role in treating epilepsy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cells by interacting with specific cellular pathways involved in proliferation and survival .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the efficacy of various tetrazole derivatives, this compound was tested against MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to increased apoptosis rates .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrazole derivatives in models of neurodegeneration. This compound was found to significantly improve cognitive function in mice subjected to induced oxidative stress. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.